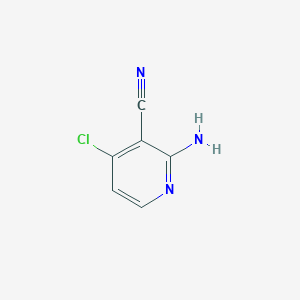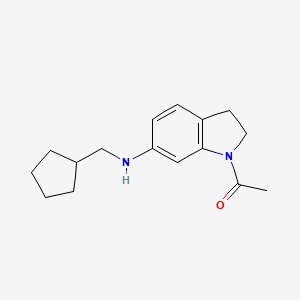
5-ethynyl-4-methylpyridin-2-amine
Vue d'ensemble
Description
5-ethynyl-4-methylpyridin-2-amine is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, an ethynyl group at the 5-position, and a methyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-pyridinamine with an appropriate ethynylating agent under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the ethynyl group. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethynyl-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated pyridines.
Applications De Recherche Scientifique
5-ethynyl-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-ethynyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinamine, 5-methyl-: Similar structure but lacks the ethynyl group.
2-Pyridinamine, 4-methyl-: Similar structure but lacks the ethynyl group and has the methyl group at a different position.
2-Pyridinamine: Basic structure without the ethynyl and methyl groups.
Uniqueness
5-ethynyl-4-methylpyridin-2-amine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. The ethynyl group enhances its reactivity and potential for covalent modification of target molecules, while the methyl group influences its steric and electronic properties.
Propriétés
Numéro CAS |
179555-05-6 |
|---|---|
Formule moléculaire |
C8H8N2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
5-ethynyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3,(H2,9,10) |
Clé InChI |
CMJOZKYNXSVRGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C#C)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














